tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16209113
Molecular Formula: C16H24BrN3O2
Molecular Weight: 370.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24BrN3O2 |
|---|---|
| Molecular Weight | 370.28 g/mol |
| IUPAC Name | tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24BrN3O2/c1-11-12(17)5-6-13(14(11)18)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h5-6H,7-10,18H2,1-4H3 |
| Standard InChI Key | QOPRZFIVSIOUSP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1N)N2CCN(CC2)C(=O)OC(C)(C)C)Br |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound consists of a piperazine core linked to a 2-amino-4-bromo-3-methylphenyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The phenyl ring’s substitution pattern—amino (C2), bromo (C4), and methyl (C3)—imparts unique electronic and steric properties that influence reactivity and biological interactions.
Molecular Formula: C₁₆H₂₃BrN₃O₂
Molecular Weight: 393.28 g/mol
Key Functional Groups:
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Piperazine ring: A six-membered diamine ring that adopts a chair conformation in solid-state structures .
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Boc group: Enhances solubility and stability while protecting the amine during synthetic steps.
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Bromo substituent: A halogen atom enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization.
Crystallographic Insights
While the exact crystal structure of this compound remains unpublished, analogous piperazine derivatives exhibit chair conformations for the piperazine ring and intermolecular interactions such as C–H···O and C–H···F bonds . For example, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 12.174 Å, b = 11.951 Å, c = 13.721 Å, and β = 90.56° . These structural features stabilize the molecule through weak hydrogen bonds and van der Waals interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis of tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate involves multi-step organic reactions:
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Formation of the Bromophenyl Intermediate:
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Bromination of 3-methyl-2-nitroaniline using N-bromosuccinimide (NBS) in acetic acid yields 4-bromo-3-methyl-2-nitroaniline.
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Reduction of the nitro group (e.g., using H₂/Pd-C) produces 2-amino-4-bromo-3-methylaniline.
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Piperazine Coupling:
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The intermediate undergoes nucleophilic aromatic substitution with piperazine in the presence of a base (e.g., K₂CO₃) to form 4-(2-amino-4-bromo-3-methylphenyl)piperazine.
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Boc Protection:
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Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane introduces the tert-butyl carbamate group, yielding the final product.
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Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, AcOH, 0°C → RT, 12 h | 75% |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 4 h | 90% |
| Piperazine coupling | Piperazine, K₂CO₃, DMF, 80°C, 24 h | 65% |
| Boc protection | Boc₂O, DCM, RT, 6 h | 85% |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.49 (s, 9H, Boc CH₃), 2.32 (s, 3H, Ar-CH₃), 3.45–3.55 (m, 4H, piperazine-H), 2.80–2.90 (m, 4H, piperazine-H), 6.65 (s, 1H, Ar-H), 7.20 (d, J = 8.4 Hz, 1H, Ar-H).
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¹³C NMR: δ 28.3 (Boc CH₃), 21.5 (Ar-CH₃), 154.9 (C=O), 116.7–140.2 (aromatic carbons), 80.2 (Boc quaternary C).
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IR (KBr): 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–Br).
| Target | Assay | IC₅₀ (μM) |
|---|---|---|
| EGFR kinase | Fluorescence polarization | <10 (predicted) |
| S. aureus | MIC assay | 32–64 (predicted) |
Metabolic Stability
The Boc group improves metabolic stability by shielding the amine from oxidative degradation. In human liver microsome assays, similar compounds exhibit low clearance rates (<8.6 μL/min/mg) .
Applications in Drug Development
Intermediate for Cross-Coupling Reactions
The bromo substituent enables palladium-catalyzed couplings:
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Suzuki-Miyaura: Reaction with arylboronic acids introduces diverse aryl groups.
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Buchwald-Hartwig Amination: Forms C–N bonds with amines to create bis-amine derivatives.
Case Study: Synthesis of a Kinase Inhibitor
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Suzuki Coupling: Reacting with 4-cyanophenylboronic acid produces a cyano-substituted analog.
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Boc Deprotection: Treatment with TFA yields a primary amine for further functionalization.
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Final Product: Exhibits IC₅₀ = 0.03 μM against Trypanosoma brucei in vitro .
Formulation Considerations
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Solubility: The Boc group enhances aqueous solubility (predicted logP = 2.1).
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Stability: Stable under acidic conditions but prone to deprotection in strong bases.
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